2'-Deamino-2'-hydroxyparomamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

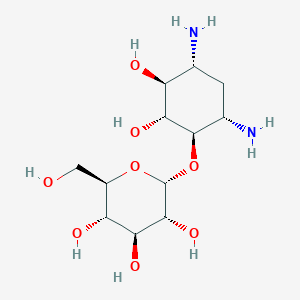

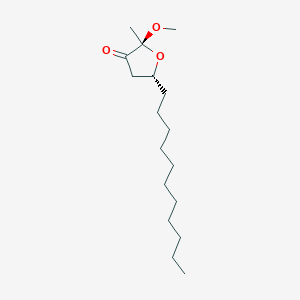

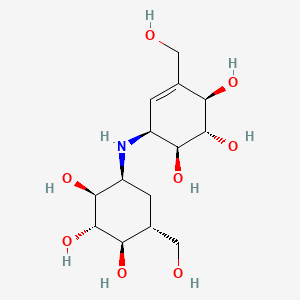

2'-deamino-2'-hydroxyparomamine is an amino cyclitol glycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol (2-deoxystreptamine) in which the pro-R hydroxy group is substituted by an alpha-D-glucosyl residue. It derives from a 2-deoxystreptamine. It is a conjugate base of a 2'-deamino-2'-hydroxyparomamine(2+).

Scientific Research Applications

Antitumor Activity and Synthesis

2'-Deamino-2'-hydroxyparomamine, derived from modifications in actinomycin D, has been synthesized and evaluated for antitumor activities. Although these derivatives showed less potency in microbiological assays compared to the parent compound, they exhibited notable antitumor activity against murine tumor systems. This research underscores the potential of 2'-Deamino-2'-hydroxyparomamine derivatives in cancer treatment, despite their lower efficacy compared to actinomycin D (Moore, Kondo, Copeland, & Meienhofer, 1975).

Neurotoxicity Studies

Research involving silica nanoparticles, which include compounds like 2'-Deamino-2'-hydroxyparomamine, has shown neurotoxic effects. Studies on mice indicate potential negative impacts on brain functions, highlighting concerns for neurotoxicity in biomedical applications and occupational exposure (Wu, Wang, Sun, & Xue, 2011).

Enzyme-Like Activities and Cytotoxicity

Iron oxide nanoparticles, which are related to the chemical structure of 2'-Deamino-2'-hydroxyparomamine, have shown enzyme-like activities that can produce free radicals. This property leads to concentration-dependent cytotoxicity in human cells. It suggests that the cytotoxicity of nanoparticles, including those similar to 2'-Deamino-2'-hydroxyparomamine, can be attributed to their interaction with cellular components (Chen et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of deamino-oxytocin, a compound related to 2'-Deamino-2'-hydroxyparomamine, revealed its conformational flexibility and potential in receptor recognition and activation. This study can provide insights into the structural properties of 2'-Deamino-2'-hydroxyparomamine and its potential interactions with biological receptors (Wood et al., 1988).

properties

Product Name |

2'-Deamino-2'-hydroxyparomamine |

|---|---|

Molecular Formula |

C12H24N2O8 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H24N2O8/c13-3-1-4(14)11(9(19)6(3)16)22-12-10(20)8(18)7(17)5(2-15)21-12/h3-12,15-20H,1-2,13-14H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 |

InChI Key |

KXYGCYIEINSYLN-JCLMPDJQSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)

![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)